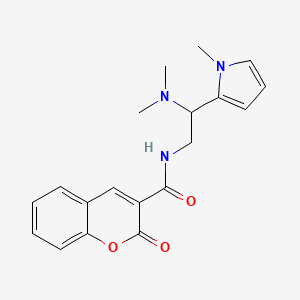

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-21(2)16(15-8-6-10-22(15)3)12-20-18(23)14-11-13-7-4-5-9-17(13)25-19(14)24/h4-11,16H,12H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQMWEJLDMYANSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C2=CC3=CC=CC=C3OC2=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C17H20N4O3

- Molecular Weight : 344.37 g/mol

This compound features a chromene backbone, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Binding : It is suggested that the compound may act as an antagonist or modulator for specific receptors involved in inflammatory and immune responses.

- Enzyme Inhibition : The compound may inhibit enzymes that play critical roles in cell signaling pathways, particularly those related to cancer progression and inflammation.

- Calcium Signaling Modulation : Similar compounds have been shown to affect calcium flux in cells, which is crucial for various cellular functions such as migration and adhesion.

Anticancer Properties

Recent studies indicate that this compound exhibits significant anticancer activity. Research has demonstrated its ability to induce apoptosis in cancer cells through the following mechanisms:

- Cell Cycle Arrest : The compound has been shown to arrest cancer cells at the G2/M phase, preventing their proliferation.

- Apoptosis Induction : It promotes apoptotic pathways by activating caspases and downregulating anti-apoptotic proteins.

Anti-inflammatory Effects

The compound also possesses anti-inflammatory properties. It has been reported to inhibit the production of pro-inflammatory cytokines and reduce neutrophil chemotaxis, which are crucial in the pathogenesis of various inflammatory diseases.

Study 1: Anticancer Activity

In a study published in Pharmaceutical Research, researchers evaluated the anticancer effects of the compound on various cancer cell lines, including breast and lung cancer cells. The results indicated that the compound significantly inhibited cell viability with an IC50 value of approximately 15 µM, demonstrating its potential as a chemotherapeutic agent .

Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of the compound using a murine model of acute inflammation. The administration of the compound led to a marked reduction in paw edema and decreased levels of inflammatory markers such as TNF-alpha and IL-6 .

Data Table of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Coumarin Carboxamide Backbones

2.1.1. 7-(Dimethylamino)-N-(2-(Dimethylamino)ethyl)-2-oxo-2H-chromene-3-carboxamide (Compound 2A)

- Structure: Lacks the 1-methylpyrrole group but retains the coumarin core and dimethylaminoethyl side chain.

- Synthesis: Prepared via refluxing ethyl 7-(dimethylamino)-2-oxo-2H-chromene-3-carboxylate with N1,N1-dimethylethane-1,2-diamine in ethanol .

2.1.2. 2-(7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxamido)-N,N,N-trimethylethan-1-aminium iodide (Compound 2B)

- Structure : Quaternary ammonium derivative of 2A, synthesized by methylating the terminal amine of 2A with methyl iodide .

- Key Difference : The charged quaternary ammonium group enhances water solubility but may limit membrane permeability compared to the neutral pyrrole-containing target compound .

2.1.3. 7-(Diethylamino)-2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide

- Structure: Substitutes the dimethylamino group with diethylamino and replaces the pyrrole-ethylamine side chain with a p-tolyl group .

- Key Difference: The diethylamino group increases lipophilicity, while the p-tolyl substituent may favor hydrophobic binding pockets in enzymes .

Non-Coumarin Carboxamide Analogues

N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Peptidomimetic Aldehydes (e.g., Compound 18o)

- Structure: Features a chromene-carboxamide linked to a peptidomimetic backbone with phenyl and pyrrolidinone groups .

Research Implications

The dimethylamino-pyrrole-ethyl side chain in the target compound may offer a balance between solubility and target engagement, distinguishing it from simpler coumarin derivatives. Further studies should explore its inhibitory activity against cholinesterases (as suggested by ) and compare it to pyridine- or peptidomimetic-based analogues .

Q & A

(Basic) What are the optimal synthetic routes for N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide?

The synthesis typically involves multi-step reactions, starting with the condensation of a chromene-3-carboxylic acid derivative with a substituted ethylamine. Key steps include:

- Amide bond formation : Coupling activated chromene-3-carboxylic acid (e.g., via chloride or NHS ester) with a dimethylamino-pyrrole ethylamine intermediate under inert conditions (N₂ atmosphere) .

- Solvent optimization : Polar aprotic solvents like DMF or DCM are preferred for amidation, while methanol/ethanol may be used for recrystallization .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or HPLC is critical for isolating the product from by-products like unreacted amines or dimerized species .

Methodological tip : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm purity using HPLC (>95%) .

(Basic) Which analytical techniques are most reliable for characterizing the compound’s structural integrity?

- NMR spectroscopy :

- ¹H NMR : Key signals include δ 2.2–2.5 ppm (dimethylamino protons), δ 6.0–6.5 ppm (pyrrole protons), and δ 7.0–8.5 ppm (chromene aromatic protons) .

- ¹³C NMR : Confirm carbonyl groups (δ 160–170 ppm for amide and chromene-2-oxo) .

- Mass spectrometry : High-resolution ESI-MS (e.g., [M+H]⁺ at m/z 382.18) validates molecular weight .

- X-ray crystallography : Resolves stereochemistry and confirms intramolecular hydrogen bonding (e.g., amide N–H∙∙∙O=C interactions) .

(Basic) What biological targets or pathways are associated with this compound?

Preliminary studies on structurally related chromene carboxamides suggest:

- Kinase inhibition : Analogous compounds (e.g., pyridinyl-pyrazole derivatives) inhibit tyrosine kinases (e.g., EGFR, VEGFR) via competitive binding to ATP pockets .

- Anti-inflammatory activity : Chromene moieties may modulate COX-2 or NF-κB pathways, as seen in pyrrolidine-chromene hybrids .

Experimental design : Use kinase inhibition assays (e.g., ADP-Glo™) and ELISA for cytokine profiling (IL-6, TNF-α) in macrophage models .

(Advanced) How can researchers resolve contradictions in reported synthetic yields or purity data?

Discrepancies often arise from:

- Reaction conditions : Higher temperatures (>80°C) may degrade the dimethylamino group, reducing yield. Optimize at 50–60°C .

- Solvent polarity : DMF improves solubility but may retain water, leading to hydrolysis. Use molecular sieves or anhydrous solvents .

Troubleshooting workflow :

Compare HPLC traces from multiple batches to identify impurities.

Use LC-MS to detect hydrolyzed products (e.g., free chromene-3-carboxylic acid).

Reproduce reactions with strict moisture control (Schlenk line) .

(Advanced) What strategies enhance structure-activity relationship (SAR) studies for this compound?

-

Substituent variation :

Substituent Modification Observed Effect (from analogs) Reference Dimethylamino → Piperidine Increased solubility but reduced kinase affinity Chromene-2-oxo → Coumarin Enhanced fluorescence for cellular tracking Pyrrole → Imidazole Improved metabolic stability -

Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding poses in kinase domains .

(Advanced) What mechanistic insights exist for its interaction with biological targets?

- Kinase inhibition : Molecular dynamics simulations suggest the chromene carbonyl forms hydrogen bonds with hinge regions (e.g., EGFR Leu768), while the pyrrole group occupies hydrophobic pockets .

- Cellular uptake : Fluorescent tagging (e.g., BODIPY derivatives) reveals preferential accumulation in lysosomes, suggesting pH-dependent trafficking .

Methodology :

Use site-directed mutagenesis (e.g., EGFR T790M) to validate binding residues.

Conduct live-cell imaging with confocal microscopy to track subcellular localization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.